molecular formula C22H14O7 B1200390 4H-Anthra(1,2-b)pyran-4,7,12-trione, 2-(2,2'-bioxiran)-2-yl-11-hydroxy-5-methyl- CAS No. 103947-06-4

4H-Anthra(1,2-b)pyran-4,7,12-trione, 2-(2,2'-bioxiran)-2-yl-11-hydroxy-5-methyl-

Cat. No. B1200390
M. Wt: 390.3 g/mol
InChI Key: FKRPAYLQUQJMJZ-UHFFFAOYSA-N
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Description

4H-Anthra(1,2-b)pyran-4,7,12-trione, 2-(2,2'-bioxiran)-2-yl-11-hydroxy-5-methyl- is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Structural Elucidation and Antibiotic Properties

Synthesis Strategies and Antitumor Applications

Diels-Alder Synthesis Approach

Heterocyclization and Substituent Effects

Antimicrobial Activity

Ring Opening–Annulation Reactions

  • The compound's synthetic potential has been explored in ring opening–annulation reactions, offering a method for the construction of complex molecular systems (Zvarych, Stasevych, Rusanov, & Vovk, 2022).

Pluramycin Group Antibiotics

  • As a part of the pluramycin group of antibiotics, this compound shows both antitumor and antimicrobial activities, although it poses challenges due to its chemical instability (Séquin, 1986).

Premithramycinone Synthesis and Antitumor Activity

  • Synthesis approaches for premithramycinone and related antibiotics, exhibiting antitumor properties, have been developed (Krohn & Vitz, 2004).

Coumarin Derivative Structure and Anticarcinogenic Properties

Cytotoxic Compounds and Leukemia Treatment

Antiherpetic Agents

properties

IUPAC Name

11-hydroxy-5-methyl-2-[2-(oxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O7/c1-9-5-11-18(20(26)17-10(19(11)25)3-2-4-12(17)23)21-16(9)13(24)6-14(29-21)22(8-28-22)15-7-27-15/h2-6,15,23H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRPAYLQUQJMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1C(=O)C=C(O3)C4(CO4)C5CO5)C(=O)C6=C(C2=O)C=CC=C6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908676
Record name 2-([2,2'-Bioxiran]-2-yl)-11-hydroxy-5-methyl-4H-anthra[1,2-b]pyran-4,7,12-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Anthra(1,2-b)pyran-4,7,12-trione, 2-(2,2'-bioxiran)-2-yl-11-hydroxy-5-methyl-

CAS RN

103947-06-4
Record name SF 2330
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103947064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-([2,2'-Bioxiran]-2-yl)-11-hydroxy-5-methyl-4H-anthra[1,2-b]pyran-4,7,12-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Anthra(1,2-b)pyran-4,7,12-trione, 2-(2,2'-bioxiran)-2-yl-11-hydroxy-5-methyl-
Reactant of Route 2
4H-Anthra(1,2-b)pyran-4,7,12-trione, 2-(2,2'-bioxiran)-2-yl-11-hydroxy-5-methyl-
Reactant of Route 3
4H-Anthra(1,2-b)pyran-4,7,12-trione, 2-(2,2'-bioxiran)-2-yl-11-hydroxy-5-methyl-
Reactant of Route 4
4H-Anthra(1,2-b)pyran-4,7,12-trione, 2-(2,2'-bioxiran)-2-yl-11-hydroxy-5-methyl-
Reactant of Route 5
4H-Anthra(1,2-b)pyran-4,7,12-trione, 2-(2,2'-bioxiran)-2-yl-11-hydroxy-5-methyl-
Reactant of Route 6
4H-Anthra(1,2-b)pyran-4,7,12-trione, 2-(2,2'-bioxiran)-2-yl-11-hydroxy-5-methyl-

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